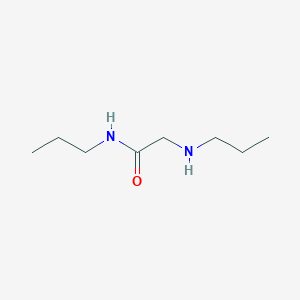
N-propyl-2-(propylamino)acetamide
Overview
Description
“N-propyl-2-(propylamino)acetamide” is a chemical compound with the CAS Number: 97454-47-2 . It has a molecular weight of 158.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11) .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The predicted boiling point is approximately 287.3 °C at 760 mmHg . The predicted density is approximately 0.9 g/cm^3 . The predicted refractive index is n 20D 1.44 .
Scientific Research Applications
Fluorescent Probe for Carbonyl Compounds : A study by Houdier et al. (2000) discussed using a derivative of N-propyl-2-(propylamino)acetamide as a molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples. This probe offered improved sensitivity and purity, enabling the detection of very low concentrations of carbonyls like formaldehyde and acetaldehyde in environmental water samples (Houdier et al., 2000).
Therapeutic Applications in Viral Infections : A novel derivative of this compound was synthesized and evaluated for its efficacy in treating Japanese encephalitis, as per a study by Ghosh et al. (2008). This compound showed significant antiviral and antiapoptotic effects in vitro, offering potential therapeutic applications in viral infections (Ghosh et al., 2008).
Antimicrobial and Antifungal Properties : Research by Ghazzali et al. (2012) explored the microwave-assisted synthesis of derivatives of this compound, revealing their antimicrobial activity against bacterial strains and fungal species. Specific derivatives showed high inhibitory effects against organisms like Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).
Host-Guest Complex Formation : A study by Buaki-Sogó et al. (2013) investigated the formation of host-guest complexes between cucurbit[n]urils and acetanilides with aminopropyl units, including derivatives of this compound. This research highlighted the supramolecular chemistry applications of these compounds (Buaki-Sogó et al., 2013).
Catalysis and Synthesis of Biologically Relevant Compounds : In 2010, Dekeukeleire et al. demonstrated the use of this compound derivatives in the synthesis of biologically relevant functionalized compounds. The study utilized rhodium-catalyzed hydroformylation as a key step, indicating the compound's utility in complex organic syntheses (Dekeukeleire et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-propyl-2-(propylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSARLKFZRYMYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


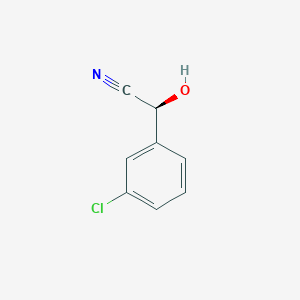

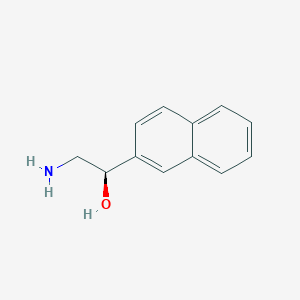

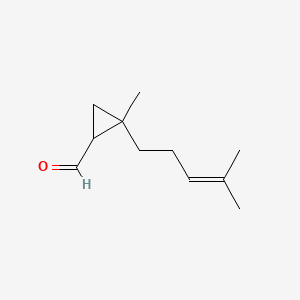
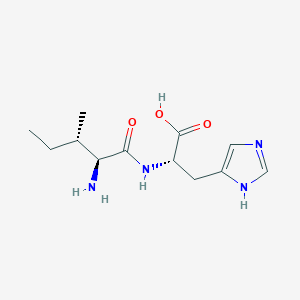
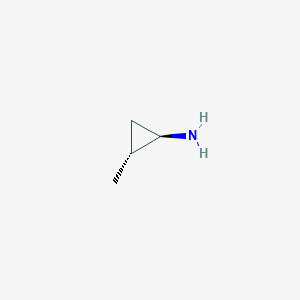
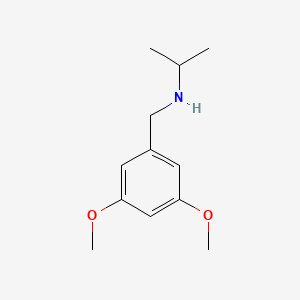

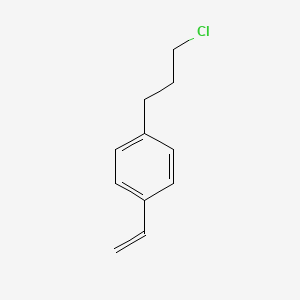
![N,N-dimethyl-2-[(propan-2-yl)amino]acetamide](/img/structure/B3317787.png)
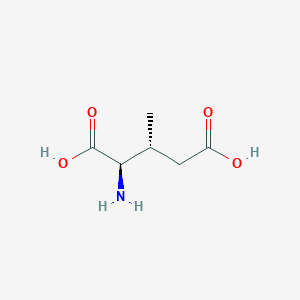

![Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride](/img/structure/B3317824.png)
